molecular formula C9H10N2O2 B3050342 3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone CAS No. 25263-70-1

3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone

Cat. No.: B3050342
CAS No.: 25263-70-1
M. Wt: 178.19 g/mol
InChI Key: HYTRYTZFJVVZAF-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with β-ketoesters, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: A parent compound with a similar core structure.

    Dihydroquinolinone: Reduced derivatives with different biological activities.

    Aminoquinolines: Compounds with amino groups at various positions on the quinoline ring.

Uniqueness

3-Amino-3,4-dihydro-1-hydroxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-amino-1-hydroxy-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRYTZFJVVZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948109
Record name 3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-70-1
Record name 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025263701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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